molecular formula C17H23NO3 B11746745 trans-4-(Benzamidomethyl)-1-ethylcyclohexanecarboxylic acid

trans-4-(Benzamidomethyl)-1-ethylcyclohexanecarboxylic acid

Cat. No.: B11746745
M. Wt: 289.4 g/mol
InChI Key: OMADTOUPKMVAMJ-UHFFFAOYSA-N
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Description

trans-4-(Benzamidomethyl)-1-ethylcyclohexanecarboxylic acid: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a cyclohexane ring substituted with a benzamidomethyl group and an ethyl group, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Benzamidomethyl)-1-ethylcyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclohexane Ring: Starting with a suitable cyclohexane precursor, the ring is functionalized to introduce the ethyl group at the 1-position.

    Introduction of the Benzamidomethyl Group: The benzamidomethyl group is introduced through a nucleophilic substitution reaction, where a benzylamine derivative reacts with a suitable electrophile on the cyclohexane ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient catalysts, high-yield reactions, and cost-effective raw materials to ensure economic viability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the benzamidomethyl group, converting it into amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: It can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of trans-4-(Benzamidomethyl)-1-ethylcyclohexanecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzamidomethyl group can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their function and leading to desired therapeutic effects.

Comparison with Similar Compounds

  • trans-4-(Phthalimidomethyl)-1-ethylcyclohexanecarboxylic acid
  • trans-4-(Imidazol-1-ylmethyl)-1-ethylcyclohexanecarboxylic acid

Comparison:

  • Structural Differences: While these compounds share a similar cyclohexane backbone, the substituents (phthalimidomethyl, imidazolylmethyl) differ, leading to variations in their chemical reactivity and biological activity.
  • Unique Features: trans-4-(Benzamidomethyl)-1-ethylcyclohexanecarboxylic acid is unique due to the presence of the benzamidomethyl group, which can engage in specific interactions not possible with other substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

4-(benzamidomethyl)-1-ethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H23NO3/c1-2-17(16(20)21)10-8-13(9-11-17)12-18-15(19)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,18,19)(H,20,21)

InChI Key

OMADTOUPKMVAMJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(CC1)CNC(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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